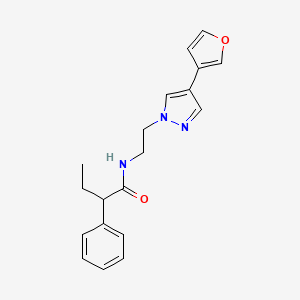

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-2-18(15-6-4-3-5-7-15)19(23)20-9-10-22-13-17(12-21-22)16-8-11-24-14-16/h3-8,11-14,18H,2,9-10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLZQVYWSKWIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated pyrazole.

Formation of the Butanamide Moiety: The final step involves the amidation reaction where the pyrazole-furan intermediate is reacted with 2-phenylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would need to be optimized for yield and purity. This might involve:

Catalyst Optimization: Using more efficient catalysts for the coupling reactions.

Solvent Selection: Choosing solvents that maximize reaction rates and minimize by-products.

Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Dihydropyrazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide serves as a scaffold for the design of novel pharmaceuticals. Its structure allows for modifications that can enhance potency and selectivity towards specific biological targets. For instance, compounds with similar furan and pyrazole moieties have been studied for their potential as anti-inflammatory agents and inhibitors of various enzymes involved in disease pathways .

Mechanism of Action:

The compound's mechanism often involves binding to specific receptors or enzymes, modulating their activity. The furan and pyrazole rings facilitate interactions through hydrogen bonding and π-π stacking with biological molecules, which can lead to significant therapeutic effects .

Organic Synthesis

Synthetic Intermediate:

This compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including multi-component reactions that yield diverse derivatives. Such versatility is crucial for developing new materials and compounds with desired properties .

Case Study:

In a study focused on multicomponent reactions, researchers successfully synthesized derivatives of the compound that demonstrated enhanced biological activity against specific targets. These findings underscore the importance of this compound as a foundational building block in medicinal chemistry .

Material Science

Development of New Materials:

The compound's unique chemical structure makes it suitable for applications in material science, particularly in creating materials with specific electronic or optical properties. Research has indicated that compounds with similar frameworks can exhibit interesting conductive or fluorescent characteristics, making them valuable in electronic applications .

Mechanism of Action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide exerts its effects would depend on its specific application. For instance, if it acts as an anti-inflammatory agent, it might inhibit enzymes like cyclooxygenase (COX). If it has antimicrobial properties, it could disrupt bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Derivatives

a.

- Structural Similarities : Shares a pyrazole-amine core linked to an acetamide group.

- Key Differences : Replaces the furan-3-yl group with a thiophene-2-ylmethyl substituent.

- The acetamide group (vs. butanamide) may reduce steric bulk, improving solubility .

b. N-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl)benzamide

- Structural Similarities : Contains a pyrazole ring substituted with a phenyl group.

- Key Differences : Incorporates a carbamothioyl-benzamide moiety instead of a furan-linked ethylbutanamide.

Heterocyclic Substitutions

a. 7-(4-(2-(Benzyloxyimino)-2-(furan-3-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoroquinoline-3-carboxylic acid (7a)

- Structural Similarities : Features a furan-3-yl group.

- Key Differences: Embedded in a quinoline-piperazine scaffold with a carboxylic acid terminus.

- Functional Impact: The quinoline core provides planar aromaticity for DNA intercalation, a property absent in the target compound. The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration .

b. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Similarities : Pyrazolo-pyrimidine core with fluorinated aromatic substituents.

- Key Differences : Chromen-4-one and sulfonamide groups introduce dual functionality: kinase inhibition (pyrimidine) and COX-2 selectivity (sulfonamide). The target compound lacks these features, suggesting divergent therapeutic applications .

Amide Backbone Variations

a. (S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Structural Similarities : Butanamide backbone with aromatic substituents.

- Key Differences : Complex stereochemistry (S-configuration) and a tetrahydropyrimidinyl group.

- Functional Impact : Stereospecificity likely enhances target selectivity (e.g., protease inhibition), whereas the target compound’s simpler structure may offer broader but less specific activity .

b. N-(4-Fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

- Structural Similarities : Acetamide group with aryl substituents.

- Key Differences : Shorter carbon chain (acetamide vs. butanamide) and fluorophenyl group.

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on formula C₂₀H₂₃N₃O₂.

Table 2: Pharmacokinetic Considerations

| Compound Class | Solubility | Metabolic Stability | Bioavailability Predictions |

|---|---|---|---|

| Target Butanamide Derivatives | Moderate (logP ~3) | Moderate | Suitable for oral dosing |

| Sulfonamide Derivatives | High | High | Limited CNS penetration |

| Fluorinated Acetamides | Low-Moderate | High | High plasma retention |

Research Findings and Implications

- Synthetic Methods : The target compound’s ethyl-linked pyrazole-furan group may be synthesized via nucleophilic substitution or condensation reactions, analogous to methods in and .

- Bioactivity Gaps : Unlike sulfonamide or fluorinated analogs (), the target lacks polar groups, suggesting prioritization of lipophilic targets (e.g., membrane-bound receptors).

- Contradictions : While thiophene analogs () exhibit higher thermal stability, furan’s oxygen may improve oxidative metabolism profiles .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a phenylbutanamide structure. Its molecular formula is with a molecular weight of approximately 318.4 g/mol. The presence of the furan and pyrazole rings is significant as these structures are known to enhance the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole rings often exhibit antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases . In one study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

3. Anticancer Properties

The compound may also possess anticancer activity, as indicated by research on related pyrazole compounds that showed cytotoxic effects on cancer cell lines . The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The structural features allow for interactions with receptors, potentially modulating their activity and influencing signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can lead to enhanced potency or selectivity for specific biological targets. For instance, variations in the substituents on the furan or pyrazole rings can significantly impact the compound's pharmacological profile .

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| Pyrazole Derivative A | Anti-inflammatory (TNF-α Inhibition) | 10 |

| Pyrazole Derivative B | Cytotoxicity in Cancer Cells | TBD |

Case Studies

Several case studies highlight the potential of compounds similar to this compound:

- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 in vitro, showing promising results comparable to dexamethasone .

- Antimicrobial Evaluation : A study assessed various furan-containing compounds against multiple bacterial strains, demonstrating significant antimicrobial activity .

- Cancer Research : Investigations into related pyrazole compounds revealed their ability to induce apoptosis in breast cancer cell lines, suggesting a potential therapeutic role .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by alkylation and amidation. Key steps include:

- Pyrazole Synthesis : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) .

- Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen using 1,2-dibromoethane or similar reagents in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Amide Coupling : Reaction of the ethyl-linked intermediate with 2-phenylbutanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to confirm proton environments (e.g., furan C-H protons at δ 6.2–7.4 ppm, pyrazole N-CH₂ at δ 4.0–4.5 ppm) .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) to verify molecular formula .

- X-Ray Crystallography : Single-crystal analysis to resolve bond angles and confirm stereochemistry, as demonstrated in analogous pyrazole derivatives .

Advanced: What experimental variables influence the compound’s biological activity in in vitro assays?

Answer:

Key variables include:

- Solubility Optimization : Use of DMSO or cyclodextrin-based carriers to enhance aqueous solubility without inducing cytotoxicity .

- Assay Conditions : pH (7.4 for physiological mimicry), temperature (37°C), and incubation time (24–72 hours) to ensure target engagement .

- Control Experiments : Inclusion of structurally similar analogs (e.g., trifluoromethoxy-substituted derivatives) to assess specificity .

Validation : Replicate assays (n ≥ 3) and orthogonal methods (e.g., SPR for binding affinity) to confirm activity .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?

Answer:

Discrepancies may arise from:

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for receptor studies) and validate via STR profiling .

- Compound Purity : Re-analyzе batches via HPLC (≥95% purity) to exclude degradation products .

- Assay Protocols : Harmonize protocols (e.g., ATP-based viability assays vs. caspase-3 activation) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

Meta-Analysis : Compare data using standardized metrics (e.g., logD values for membrane permeability) to identify outliers .

Basic: What preliminary biological screening approaches are suitable for this compound?

Answer:

Initial screening should prioritize:

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) at 10 µM concentration .

- Cytotoxicity Profiling : MTT assay in cancer (e.g., MCF-7) and non-cancer (e.g., HEK293) cell lines .

- Computational Docking : Molecular docking (AutoDock Vina) to predict interactions with common targets (e.g., COX-2, EGFR) .

Advanced: What strategies improve the metabolic stability of this compound for in vivo studies?

Answer:

Enhance stability through:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .

- Pharmacokinetic Profiling : Conduct microsomal stability assays (rat/human liver microsomes) and adjust dosing regimens based on t₁/₂ data .

Basic: What analytical techniques are critical for monitoring reaction progress during synthesis?

Answer:

- TLC : Silica plates with UV visualization (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

- In Situ FTIR : Track carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) bond formation .

- LC-MS : Monitor intermediates in real-time (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Answer:

Employ multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC labeling to quantify target protein expression changes .

- Chemical Proteomics : Use biotinylated analogs for pull-down assays and target identification .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Short-Term : Store at –20°C in anhydrous DMSO (≤6 months) .

- Long-Term : Lyophilize and store under argon at –80°C in amber vials .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

- ADMET Prediction : Use QikProp to estimate logP (target ≤3), BBB permeability, and CYP inhibition .

- MD Simulations : GROMACS to model membrane interactions and predict absorption rates .

- SAR Analysis : CoMFA/CoMSIA to correlate structural features (e.g., furan substitution) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.